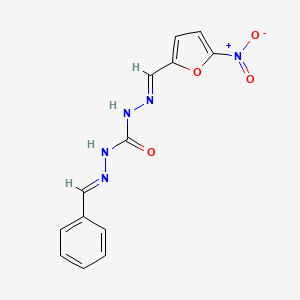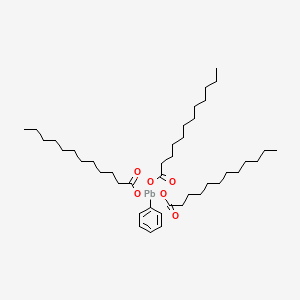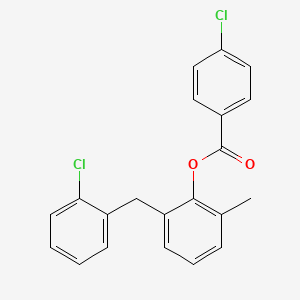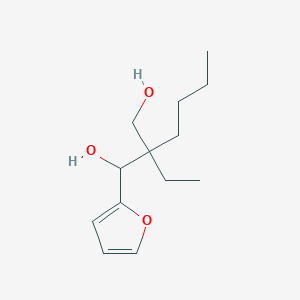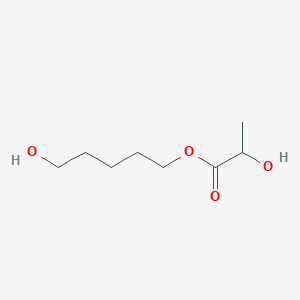
5-Hydroxypentyl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypentyl 2-hydroxypropanoate is an organic compound with the molecular formula C8H16O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 2-hydroxypropanoate typically involves the esterification of lactic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to achieve high yields and purity of the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxypentyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypentyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various formulations.
Wirkmechanismus
The mechanism of action of 5-Hydroxypentyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxypentyl acrylate: Similar structure but with an acrylate group instead of a hydroxypropanoate group.
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate: Contains a phenyl group and is used for cardiovascular protection.
UR-144 metabolites: Includes 5-hydroxypentyl derivatives with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
5348-60-7 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-hydroxypentyl 2-hydroxypropanoate |
InChI |
InChI=1S/C8H16O4/c1-7(10)8(11)12-6-4-2-3-5-9/h7,9-10H,2-6H2,1H3 |
InChI-Schlüssel |
QYEHWEJMMOTLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


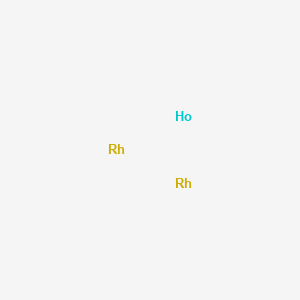
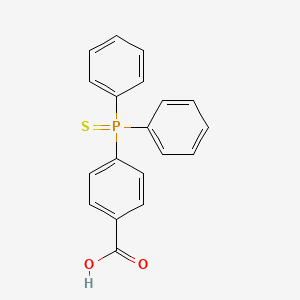
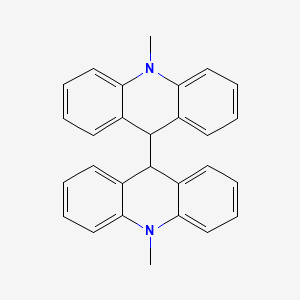
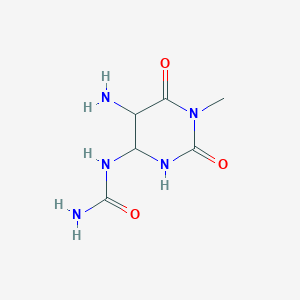
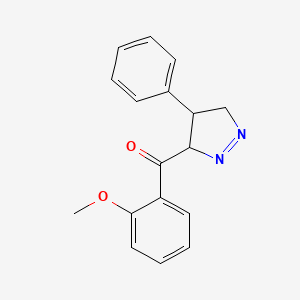

![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
